

Application Notes and Protocols: 2-Iodoethyl Ether in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: **2-Iodoethyl ether**

Cat. No.: **B020515**

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 2-Iodoethyl Ether in Medicinal Chemistry

In the landscape of modern drug discovery and development, the precise modification of molecular scaffolds to enhance potency, selectivity, and pharmacokinetic profiles is paramount. The introduction of ether linkages is a common and effective strategy to modulate these properties. Among the various reagents available for this purpose, **2-iodoethyl ether** stands out as a particularly effective alkylating agent for the Williamson ether synthesis. Its utility lies in the high reactivity of the carbon-iodine bond, where iodide serves as an excellent leaving group, facilitating efficient ether formation under mild conditions.^{[1][2]} This reactivity is especially advantageous when working with sensitive and complex bioactive molecules, where harsh reaction conditions can lead to degradation or loss of stereochemical integrity.

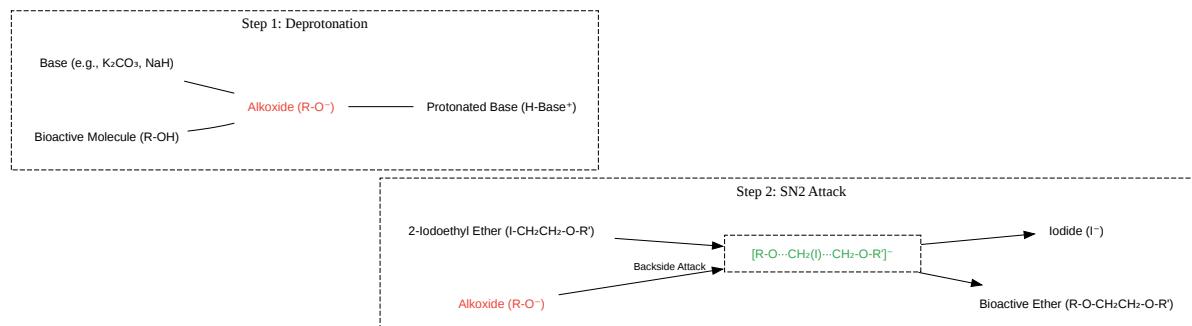
This guide provides a comprehensive overview of the application of **2-iodoethyl ether** in the synthesis of bioactive molecules, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind its selection over other alkylating agents.

Core Principles: The Williamson Ether Synthesis with 2-Iodoethyl Ether

The primary application of **2-iodoethyl ether** in the synthesis of bioactive molecules is through the Williamson ether synthesis. This versatile and time-honored reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide, which is typically formed by the deprotonation of an alcohol or a phenol.[3][4]

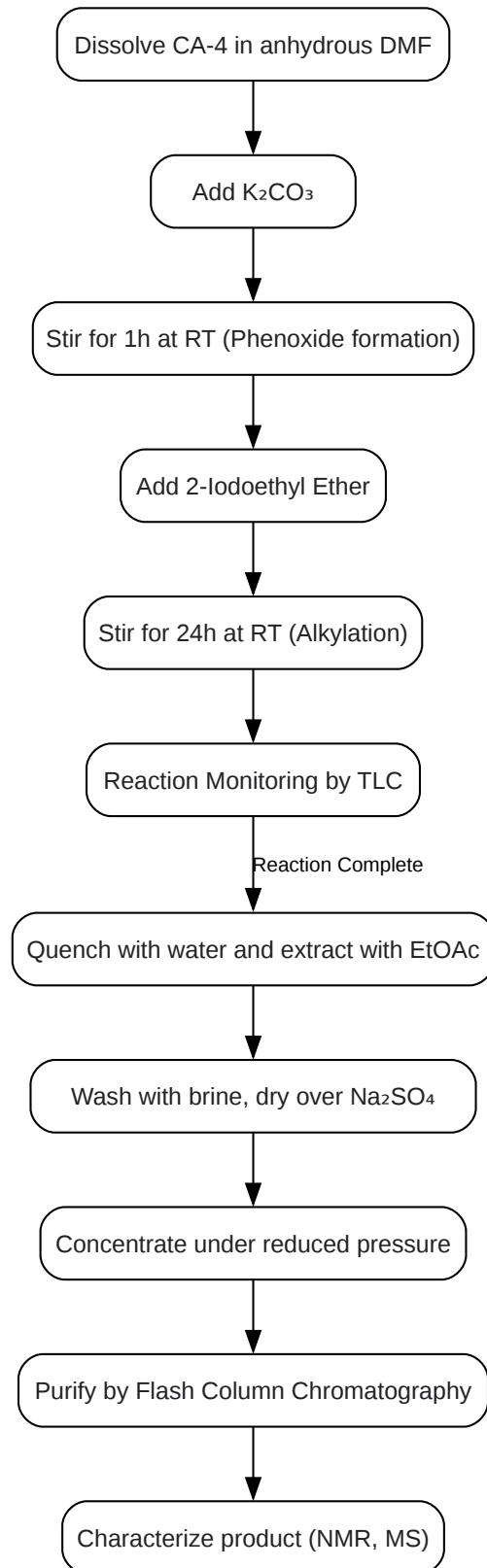
The reaction proceeds via a backside attack of the alkoxide nucleophile on the electrophilic carbon of the **2-iodoethyl ether**. This concerted mechanism results in the formation of a new carbon-oxygen bond and the displacement of the iodide leaving group.

Mechanism of Williamson Ether Synthesis



Combretastatin A-4



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